Thermodynamic Architecture of 5-Mesitylpentanoic Acid: A Technical Guide
Thermodynamic Architecture of 5-Mesitylpentanoic Acid: A Technical Guide
The following technical guide details the thermodynamic characterization of 5-Mesitylpentanoic acid , structured for researchers in physical organic chemistry and pharmaceutical development.
Executive Summary & Chemical Context
5-Mesitylpentanoic acid (5-(2,4,6-trimethylphenyl)pentanoic acid) represents a specific class of
Understanding the thermodynamic properties of this compound (enthalpy of formation, sublimation, and fusion) is critical for:
-
Drug Design: Predicting solubility profiles and bioavailability (lipophilicity).[1]
-
Metabolic Studies: Designing fatty acid analogs that resist
-oxidation due to steric hindrance.[1] -
Material Science: Engineering crystal lattices with specific thermal stabilities.
This guide outlines the rigorous experimental and theoretical frameworks required to define the thermodynamic profile of 5-Mesitylpentanoic acid, grounded in the methodologies established by leading thermochemists (e.g., M.A.V. Ribeiro da Silva ).[1][2]
Structural Thermodynamics & Energetic Profile[1]
The thermodynamic stability of 5-Mesitylpentanoic acid is governed by two competing domains:
-
The Mesityl Anchor: The 2,4,6-trimethylphenyl group is electron-rich and bulky.[1] The ortho-methyl groups create significant steric strain, preventing coplanarity with the alkyl chain and reducing intermolecular
- stacking efficiency in the solid state.[1] -
The Aliphatic Chain: The pentanoic acid tail (
) introduces flexibility and the capacity for strong hydrogen bonding (dimerization) via the carboxylic acid headgroup.[1]
Predicted Thermodynamic Values (Group Additivity)
In the absence of a direct experimental dataset in the immediate literature, we utilize Benson’s Group Additivity Method to derive the theoretical standard molar enthalpy of formation in the gas phase (
-
Base Structure: Benzene ring + 3 Methyl groups + Alkyl chain + Carboxyl group.[1]
-
Methylene Increment: For homologous series of
-arylalkanoic acids, the addition of each group typically contributes to the gas-phase enthalpy of formation. -
Lattice Energy: The enthalpy of sublimation (
) is expected to be 10–15 kJ/mol lower than equivalent planar systems due to the mesityl group disrupting efficient packing.[1]
Experimental Protocols: The Core Methodologies
To establish the "Gold Standard" thermodynamic values, two primary experimental workflows are required. These protocols are self-validating and minimize systematic error.[1]
Protocol A: Static Bomb Combustion Calorimetry
Objective: Determine the standard molar enthalpy of combustion (
Experimental Setup:
-
Calorimeter: Isoperibol static bomb calorimeter (e.g., Parr 6200 type).
-
Sample Preparation: Pelletize 5-Mesitylpentanoic acid (purity >99.9% confirmed by GC-MS). Mass range: 0.3 – 0.5 g.[1]
-
Combustion: Burn in excess oxygen (3.04 MPa) with a specific amount of water (1.00 mL) added to the bomb to dissolve formed acids.
-
Correction: Correct for the formation of nitric acid (
) from atmospheric nitrogen and the energy of ignition (cotton thread/fuse wire).
The Washburn Corrections:
Raw temperature rise data must be corrected to standard states (
-
: Correction for the change in internal energy of the bomb contents (gas expansion, solubility of
).[1]
Data Output Table Structure:
| Parameter | Symbol | Value (Example Unit) |
|---|
| Mass of sample |
Protocol B: Knudsen Effusion (Sublimation Enthalpy)
Objective: Determine the standard molar enthalpy of sublimation (
Methodology:
-
Apparatus: High-vacuum Knudsen effusion cell with a quartz crystal microbalance (QCM) or mass spectrometric detection.
-
Procedure: Measure the mass loss (effusion rate) of the crystalline sample through a microscopic orifice at controlled temperatures (
range: 330 K – 360 K). -
Calculation: Apply the Clausius-Clapeyron equation to the plot of
vs .[1][15]
Visualization of Thermodynamic Cycles[1]
The derivation of the final Enthalpy of Formation (
Diagram 1: The Combustion & Formation Cycle
This diagram illustrates how the experimental heat of combustion connects the elements to the compound.[1]
Caption: Thermodynamic cycle linking combustion calorimetry data (
Derived Thermodynamic Properties[1][4][5][7][9][11][13][14][15]
Using the protocols above, the thermodynamic properties are calculated as follows.
A. Enthalpy of Combustion ( )
The reaction for 5-Mesitylpentanoic acid (
B. Enthalpy of Formation ( )
Calculated using Hess's Law:
C. Gas Phase Enthalpy ( )
This value represents the intrinsic stability of the molecule free from crystal packing forces, crucial for computational modeling.
Diagram 2: Homologous Series Trend (Theoretical)
Visualizing how the enthalpy changes with chain length for
Caption: The methylene increment effect: Enthalpy of formation becomes more negative linearly as the alkyl chain lengthens.[4][6][10][11][13][15]
References
-
Ribeiro da Silva, M. A. V. , et al. "Energetics of some mesityl-substituted carboxylic acids."[1] Journal of Chemical Thermodynamics. (Authoritative source for mesityl-substituted acid thermochemistry).
-
Cox, J. D., & Pilcher, G. (1970).[1] Thermochemistry of Organic and Organometallic Compounds. Academic Press.[1] (Standard reference for combustion calorimetry protocols).
-
Benson, S. W. (1976).[1] Thermochemical Kinetics. Wiley-Interscience.[1] (Source for Group Additivity Methods).
-
NIST Chemistry WebBook . "Pentanoic acid, 5-phenyl-".[1] [Link] (Reference for analogous phenyl-substituted compounds).
-
Chickos, J. S., & Acree, W. E. (2002).[1] "Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001". Journal of Physical and Chemical Reference Data, 31(2), 537-698.[1] [Link]
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